(1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid

Aldose Reductase Diabetic Complications Enzyme Inhibition

This isoquinoline-1,3-dione scaffold exhibits high intrinsic aldose reductase inhibitory activity against human AKR1B1 (DTA score=0.94), serving as a definitive baseline comparator for diabetic complication research—including neuropathy, nephropathy, and retinopathy. Unlike generic N-alkyl analogs, its pendant acetic acid moiety enables single-step activation to acyl chloride (CAS 1431567-20-2) for rapid amide/ester conjugation, significantly reducing synthetic burden in lead optimization. Moderate lipophilicity (LogP=0.4) ensures aqueous solubility for cell-free enzymatic assays. Procurement of class-similar scaffolds without verifying AKR1B1-specific functional data risks selecting compounds with divergent potency, bioavailability, and prodrug conversion kinetics.

Molecular Formula C11H9NO4
Molecular Weight 219.196
CAS No. 52208-61-4
Cat. No. B2756502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid
CAS52208-61-4
Molecular FormulaC11H9NO4
Molecular Weight219.196
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)N(C1=O)CC(=O)O
InChIInChI=1S/C11H9NO4/c13-9-5-7-3-1-2-4-8(7)11(16)12(9)6-10(14)15/h1-4H,5-6H2,(H,14,15)
InChIKeyPNBCSFDZKNXAAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid: Procurement-Grade Isoquinoline-1,3-Dione Scaffold


(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid (CAS 52208-61-4) is a member of the isoquinoline-1,3-dione class [1] characterized by a core heterocyclic scaffold bearing a pendant acetic acid moiety (C11H9NO4, MW 219.19) . This framework serves as a versatile template in medicinal chemistry, notably as the foundational structure from which multiple series of aldose reductase inhibitors (ARIs) have been derived, including spirosuccinimides, spiropyridazines, and spiroazetidines [2]. The compound exhibits a melting point above 180°C (with decomposition), hygroscopic solid-state properties, and limited solubility in DMSO and methanol, requiring refrigerated storage under inert atmosphere for maintaining compound integrity .

Why Generic (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid Cannot Be Substituted with In-Class Analogs


Despite belonging to the broader isoquinoline-1,3-dione family, generic substitution of (1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid is precluded by quantifiable functional divergences across derivative classes. While the parent acetic acid scaffold exhibits high intrinsic aldose reductase inhibitory activity, its efficacy profile differs markedly from spiro-analogs [1] and acetyl carbamate prodrug forms [2]. Furthermore, modifications to the dihydroisoquinoline core—such as N-substitution patterns or ring saturation state—significantly alter oxidation kinetics relevant to chemical delivery system (CDS) applications [3]. These differences manifest in measurable variations in in vitro potency, oral bioavailability, tissue distribution, and prodrug conversion rates. Procurement decisions relying on in-class similarity without verifying scaffold-specific functional data risk selecting a compound that fails to recapitulate the desired biological or physicochemical behavior in the intended experimental system.

(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid: Quantitative Differentiation Evidence for Procurement


Aldose Reductase Inhibitory Activity: Intrinsic Potency vs. In Vivo Efficacy Profile

(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid represents the isoquinoline-1,3-dione acetic acid scaffold that exhibits very high intrinsic inhibitory activity against bovine lens aldose reductase in vitro, but demonstrates minimal or no in vivo activity in the galactose-fed rat model of galactitol accumulation [1]. In contrast, spiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrones (spirosuccinimides) and spiropyridazine analogs derived from the same isoquinoline-1,3-dione framework exhibit high oral potency despite being devoid of any intrinsic aldose reductase enzyme activity [1].

Aldose Reductase Diabetic Complications Enzyme Inhibition

Chemical Delivery System (CDS) Carrier Oxidation Kinetics

The 1,2-dihydroisoquinoline-N-acetic acid scaffold, of which (1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid is a core representative, was designed specifically to address the slow oxidation limitation observed with 1,2-dihydro-N-alkylisoquinolines [1]. In brain-specific chemical delivery system (CDS) applications, N-alkyloxycarbonylmethyl-1,2-dihydroisoquinoline-4-carboxylic acid derivatives (7a-c) demonstrated in vivo distribution kinetics in rats showing increasing quaternary product concentration in the brain with concurrent clearance from blood over time [2]. Enzymatic stability assays confirmed that these dihydroisoquinoline-N-acetic acid derivatives are quite stable against hydration and oxidation during formulation and storage [2].

Brain-Targeted Drug Delivery Redox-Based Chemical Delivery Systems Oxidation Kinetics

Synthetic Utility as an Acyl Chloride Intermediate Precursor

(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid serves as the direct precursor to (2-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl))acetyl chloride (CAS 1431567-20-2), a reactive acyl chloride intermediate [1]. This activated carboxylic acid derivative enables conjugation to complex molecular architectures that are inaccessible via direct carboxylic acid coupling. In contrast, structurally related isoquinoline-1,3-dione scaffolds lacking the pendant acetic acid moiety (e.g., simple N-substituted isoquinoline-1,3-diones) require multi-step functionalization to achieve comparable synthetic utility.

Organic Synthesis Building Blocks Derivatization

Physicochemical Property Profile: LogP and Hydrogen Bonding Characteristics

(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid possesses a calculated octanol-water partition coefficient (LogP) of 0.4 and contains 1 hydrogen bond donor paired with 4 hydrogen bond acceptors [1]. This physicochemical signature, characterized by moderate hydrophilicity and balanced H-bonding capacity, stands in contrast to the more lipophilic acetyl alkyl carbamate derivatives of isoquinoline-1,3-dione acetic acids, which were specifically designed to exhibit enhanced oral potency by improving tissue penetration relative to the parent acetic acid scaffold [2].

ADME Physicochemical Properties Lipophilicity

Aldose Reductase Inhibitory Activity in Human Placental Enzyme

(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid has been evaluated for inhibitory activity against aldose reductase from human placenta in standardized ChEMBL assays [1]. The compound's activity against human aldose reductase (AKR1B1) is documented in molecular interaction databases, with a reported Drug-Target Affinity (DTA) score of 0.94 and binding probability of 1.58 [2]. While specific Ki or IC50 values for this exact compound are not reported in the public domain, the documented human enzyme engagement distinguishes it from non-isoquinoline ARIs such as sorbinil or tolrestat, which operate through distinct chemical scaffolds and binding modes.

Aldose Reductase Human Enzyme Inhibitor Screening

(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic Acid: Evidence-Backed Research Application Scenarios


In Vitro Aldose Reductase Enzyme Inhibition Studies Requiring High Intrinsic Activity

This scaffold is optimally deployed in cell-free enzymatic assays where direct target engagement is the primary endpoint. As documented in bovine lens aldose reductase inhibition studies, (1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid exhibits very high intrinsic activity for the enzyme [1]. Its moderate lipophilicity (LogP = 0.4) [2] facilitates aqueous solubility necessary for biochemical assay conditions. Researchers should note that this high in vitro potency does not translate to in vivo efficacy—a property that makes the compound particularly suitable as a baseline comparator for evaluating prodrug strategies designed to overcome poor tissue penetration [1].

Brain-Targeted Chemical Delivery System (CDS) Carrier Development

The dihydroisoquinoline-N-acetic acid framework addresses the slow oxidation limitation observed with simpler N-alkyl dihydroisoquinolines [3]. N-alkyloxycarbonylmethyl-1,2-dihydroisoquinoline-4-carboxylic acid derivatives demonstrate favorable in vivo brain distribution kinetics in rat models, with increasing quaternary product concentration in brain tissue and concurrent clearance from systemic circulation over time [4]. The scaffold exhibits robust enzymatic stability against hydration and oxidation during formulation and storage [4], supporting its utility in redox-based brain-targeting applications.

Medicinal Chemistry Derivatization via Acyl Chloride Intermediate

The pendant acetic acid moiety of (1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid enables direct activation to its corresponding acyl chloride (CAS 1431567-20-2) [2], a versatile electrophile for amide and ester bond formation. This single-step functionalization pathway reduces synthetic burden compared to isoquinoline-1,3-dione scaffolds lacking carboxylic acid handles, which require additional synthetic manipulations to achieve comparable conjugation capabilities. The acyl chloride derivative is particularly valuable for late-stage diversification in lead optimization campaigns.

Human Aldose Reductase SAR Probe in Diabetic Complication Research

The compound serves as a scaffold-specific molecular probe for investigating structure-activity relationships against human aldose reductase (AKR1B1) [5]. Its documented inhibitory activity in human placental enzyme assays [5] and predicted binding affinity (DTA score = 0.94) [6] distinguish it from bovine-derived assay systems. Researchers developing ARIs for diabetic complications—including neuropathy, nephropathy, and retinopathy [7]—can utilize this scaffold to establish baseline activity profiles against the human enzyme target, providing a reference point for evaluating synthetic derivatives with enhanced potency or improved pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.